Cas no 52759-09-8 (5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by its dimethoxy substitution at the 5 and 6 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceutical agents. Its rigid tetracyclic structure and electron-rich aromatic system make it valuable for constructing complex heterocyclic frameworks. The dimethoxy groups enhance solubility in organic solvents, facilitating further functionalization. This compound is commonly employed in medicinal chemistry research due to its potential bioactivity, particularly in neurological and cardiovascular studies. It exhibits stability under standard conditions, ensuring reliable handling and storage. Its synthetic utility and structural features make it a useful building block for advanced chemical applications.
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure
52759-09-8 structure
Product name:5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No:52759-09-8
MF:C11H15NO2
Molecular Weight:193.2423
MDL:MFCD16743924
CID:358912
PubChem ID:45108

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 1,2,3,4-tetrahydro-5,6-dimethoxy-
    • 1,2,3,4-tetrahydro-5,6-dimethoxyIsoquinoline
    • 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • 5,6-dimethoxytetrahydroisoquinoline
    • SCHEMBL829320
    • KRSWPODJYNXIJP-UHFFFAOYSA-N
    • 52759-09-8
    • EN300-149612
    • 1,2,3,4-tetrahydro-5,6-diMethoxy-Isoquinoline
    • DTXSID001293072
    • AKOS011659615
    • CS-0302480
    • MDL: MFCD16743924
    • インチ: InChI=1S/C11H15NO2/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3
    • InChIKey: KRSWPODJYNXIJP-UHFFFAOYSA-N
    • SMILES: COC1C(OC)=CC=C2C=1CCNC2

計算された属性

  • 精确分子量: 193.11035
  • 同位素质量: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 30.5Ų

じっけんとくせい

  • PSA: 30.49

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-149612-0.5g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
0.5g
$823.0 2023-05-26
eNovation Chemicals LLC
Y0998336-5g
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8 95%
5g
$2800 2024-08-02
Enamine
EN300-149612-0.1g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
0.1g
$755.0 2023-05-26
Enamine
EN300-149612-0.25g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
0.25g
$789.0 2023-05-26
Enamine
EN300-149612-5000mg
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
5000mg
$2485.0 2023-09-28
Enamine
EN300-149612-500mg
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
500mg
$823.0 2023-09-28
Enamine
EN300-149612-0.05g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
0.05g
$719.0 2023-05-26
Enamine
EN300-149612-5.0g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
5g
$2485.0 2023-05-26
Enamine
EN300-149612-2.5g
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
2.5g
$1680.0 2023-05-26
Enamine
EN300-149612-100mg
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
52759-09-8
100mg
$755.0 2023-09-28

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline 関連文献

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 52759-09-8)

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 52759-09-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative has garnered considerable attention due to its structural complexity and its potential biological activities. The presence of methoxy groups at the 5 and 6 positions introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The tetrahydroisoquinoline core is a prominent motif in natural products and pharmacologically active molecules. Compounds belonging to this class have been extensively studied for their roles in various biological processes, including neurotransmission and cancer cell proliferation. The methoxy substitution pattern in 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline enhances its interaction with biological targets, potentially modulating key signaling pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with higher precision. Studies indicate that 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline may exhibit inhibitory effects on certain enzymes and receptors implicated in neurological disorders. For instance, preliminary computational studies suggest that it could interact with monoamine transporters, which are crucial in the regulation of mood and cognition.

In the context of drug discovery, the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized through multi-step organic transformations. Modern synthetic methodologies emphasize efficiency and sustainability, ensuring that the production process aligns with green chemistry principles. The compound’s structural features allow for facile modifications at various positions, enabling the generation of a diverse library of derivatives for further biological evaluation.

One of the most compelling aspects of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its potential application in treating neurodegenerative diseases. Research has shown that tetrahydroisoquinolines can modulate dopaminergic and serotonergic systems, which are dysregulated in conditions such as Parkinson’s disease and depression. The methoxy-substituted derivative may offer a novel therapeutic approach by selectively targeting these systems without significant side effects.

The pharmacokinetic properties of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development into a viable drug. Preliminary pharmacokinetic studies suggest that this compound exhibits reasonable oral bioavailability and metabolic stability in preclinical models.

Furthermore, the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be adapted to incorporate other functional groups or heterocycles to enhance specific biological activities. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective lead compounds.

The role of natural product-inspired scaffolds like tetrahydroisoquinolines cannot be overstated. Many clinically used drugs have their origins in natural products or are inspired by their structures. 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline exemplifies this trend by combining a well-studied core structure with functional modifications that enhance its therapeutic potential.

As research continues to uncover new biological targets and mechanisms underlying human diseases,compounds like 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline will remain at the forefront of drug discovery efforts。The integration of traditional organic synthesis with cutting-edge biotechnological approaches will further accelerate the development of novel therapeutics based on this scaffold。

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